molecular formula C6H9ClN2OS B1526263 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrochloride CAS No. 1349708-63-9

1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrochloride

Cat. No. B1526263
M. Wt: 192.67 g/mol
InChI Key: MHZONGCCGFDVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 40353-62-6 . It has a molecular weight of 157.22 . The IUPAC name for this compound is 1-(2-amino-5-methyl-1H-1lambda3-thiazol-4-yl)ethan-1-one .


Molecular Structure Analysis

The InChI code for “1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrochloride” is 1S/C6H9N2OS/c1-3(9)5-4(2)10-6(7)8-5/h10H,1-2H3,(H2,7,8) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrochloride” has a molecular weight of 157.22 .

Scientific Research Applications

Antiviral Research

A study demonstrated the synthesis and identification of novel potential thiadiazole-based molecules, including a predecessor molecule related to 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrochloride, against COVID-19's main protease through a structure-guided virtual screening approach. These compounds showed promising docking scores, indicating their potential as antiviral agents against COVID-19 by inhibiting the main coronavirus protease essential for disease propagation (Rashdan et al., 2021).

Corrosion Inhibition

Research on novel triazole derivatives, closely related to the chemical structure , revealed their efficacy as corrosion inhibitors for mild steel in a hydrochloric acid medium. The study highlighted the compound's high inhibition efficiency, reaching up to 95.10% at specific concentrations and temperatures. This implies the potential use of related compounds in protecting metals against corrosion in industrial applications (Jawad et al., 2020).

Antimicrobial Activity

Another study focused on the synthesis and antimicrobial activity of heterocyclic compounds, where 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, a compound with structural similarities, was synthesized and tested for antimicrobial properties. The research suggests the broad application of such compounds in developing new antimicrobial agents (Wanjari, 2020).

Safety And Hazards

The compound “1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrochloride” is associated with the GHS07 pictogram . The signal word for this compound is “Warning” and the precautionary statements include P280, P305, P310, P338, and P351 .

properties

IUPAC Name

1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS.ClH/c1-3(9)5-4(2)10-6(7)8-5;/h1-2H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZONGCCGFDVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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